molecular formula C21H20N4O3 B2487664 2-(2H-1,3-benzodioxol-5-yl)-1-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethan-1-one CAS No. 2034618-65-8

2-(2H-1,3-benzodioxol-5-yl)-1-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethan-1-one

Cat. No.: B2487664
CAS No.: 2034618-65-8
M. Wt: 376.416
InChI Key: GUXWBQYHRAUQGB-UHFFFAOYSA-N
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Description

The compound 2-(2H-1,3-benzodioxol-5-yl)-1-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethan-1-one features a benzodioxole moiety linked to a pyrrolidine ring substituted with a phenyl-triazole group. This structure combines aromatic and heterocyclic components, which are common in bioactive molecules targeting central nervous system (CNS) receptors or enzymes. The benzodioxole group (a methylenedioxy bridge) is known for enhancing metabolic stability and membrane permeability, while the triazole-pyrrolidine system may contribute to hydrogen bonding and π-π interactions in biological systems . Structural elucidation of such compounds often relies on X-ray crystallography using programs like SHELXL and visualization tools such as WinGX .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c26-21(11-15-6-7-19-20(10-15)28-14-27-19)24-9-8-17(12-24)25-13-18(22-23-25)16-4-2-1-3-5-16/h1-7,10,13,17H,8-9,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXWBQYHRAUQGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yl)-1-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The molecular structure of the compound can be represented as follows:

C20H20N4O3\text{C}_{20}\text{H}_{20}\text{N}_{4}\text{O}_{3}

This structure features a benzodioxole moiety and a triazole ring, which are known for their diverse biological interactions.

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. For instance, a series of related compounds were tested against various cancer cell lines including HCT116 and Mia-PaCa2. The results showed varying degrees of potency:

CompoundCell LineIC50 (µg/mL)
8bMDA-MB23142.5
8oHCT11664.3
8nMia-PaCa268.4

These findings suggest that modifications to the structure can enhance or diminish anticancer activity, highlighting the importance of SAR studies in drug development .

The mechanism by which this compound exerts its biological effects is primarily through the interaction with specific biological targets. The triazole ring is known to inhibit enzymes involved in cancer cell proliferation and survival. Additionally, the benzodioxole moiety may enhance binding affinity to these targets due to its electron-donating properties.

Study on Anticancer Activity

In one study conducted by Gollapudi et al., a series of triazole derivatives were synthesized and their anticancer activities were evaluated. The lead compound exhibited significant cytotoxicity against several cancer cell lines with an IC50 value indicating potent activity. The study emphasized the role of structural modifications in enhancing biological efficacy .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that the presence of both the benzodioxole and triazole rings is crucial for maintaining biological activity. Variations in substituents on these rings can lead to significant changes in potency and selectivity towards cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Heterocyclic Diversity

The target compound’s structural analogs can be categorized based on their heterocyclic cores and substituents. Key examples from the literature include:

Compound Name Heterocycle 1 Heterocycle 2 Substituent Synthesis Method (Evidence)
Target Compound Benzodioxole Triazole-Pyrrolidine Phenyl Not specified
1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one Chlorophenyl Pyrazole Methyl Reflux in ethanol
4-(Benzothiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one Benzothiazole Pyrazolone Allyl/Phenyl Reflux with diaryl dihydropyrazole
2-(Benzodioxol-5-ylamino)-1-(4-methylpiperazin-1-yl)ethan-1-one Benzodioxole Piperazine Methyl Not specified

Key Observations:

  • Benzodioxole vs. Chlorophenyl/Benzothiazole: The benzodioxole group in the target compound and may improve metabolic stability compared to chlorophenyl or benzothiazole derivatives, which could exhibit different electronic properties and binding affinities.
  • Triazole vs. Pyrazole/Pyrazolone: The 1,2,3-triazole in the target compound offers robust hydrogen-bonding capabilities and click chemistry compatibility, whereas pyrazole and pyrazolone cores may prioritize different interaction profiles (e.g., pyrazolone’s keto group enabling tautomerism).
  • Pyrrolidine vs.

Preparation Methods

Synthesis via Friedel-Crafts Acylation

The 1,3-benzodioxole acetyl group is typically synthesized via Friedel-Crafts acylation of sesamol (1,3-benzodioxol-5-ol) with acetyl chloride in the presence of Lewis acids such as AlCl₃. However, modifications using paraformaldehyde and dimethylamine hydrochloride under reflux conditions have been reported to yield Mannich base intermediates, which are subsequently hydrolyzed to the acetyl derivative. For instance, heating 1,3-benzodioxol-5-yl ethanone with dimethylamine hydrochloride and paraformaldehyde in ethanol produces a Mannich base hydrochloride, which is then treated with imidazole to yield the acetylated product.

Reaction Conditions

  • Reactants : 1,3-Benzodioxol-5-yl ethanone, dimethylamine hydrochloride, paraformaldehyde
  • Catalyst : Concentrated HCl (0.5 mL)
  • Solvent : Absolute ethanol
  • Temperature : Reflux (2 hours)
  • Yield : 47% after hydrolysis

Synthesis of 3-(4-Phenyl-1H-1,2,3-Triazol-1-yl)Pyrrolidine

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The pyrrolidine-triazole fragment is constructed via a two-step process:

  • Pyrrolidine Functionalization : 3-Aminopyrrolidine is reacted with propargyl bromide to introduce an alkyne group.
  • Click Chemistry : The alkyne-substituted pyrrolidine undergoes CuAAC with phenyl azide to form the 1,2,3-triazole ring.

Procedure

  • Step 1 : 3-Aminopyrrolidine (1.0 equiv.) is treated with propargyl bromide (1.2 equiv.) in acetonitrile at 25°C for 24 hours.
  • Step 2 : The alkyne intermediate is reacted with phenyl azide (1.5 equiv.) in the presence of CuI (8 mol%) and sodium ascorbate in THF/H₂O (1:1) at 60°C for 12 hours.

Characterization Data

  • 1H NMR (DMSO-d₆) : δ 7.83 (s, 1H, triazole-H), 7.55–7.45 (m, 5H, Ph-H), 4.21 (t, J = 7.2 Hz, 1H, pyrrolidine-H).
  • Yield : 72% after column chromatography.

Coupling of Fragments via Nucleophilic Acylation

The final step involves coupling the acetyl chloride derivative of 1,3-benzodioxole with the triazole-pyrrolidine moiety. This is achieved through a nucleophilic acyl substitution reaction under inert conditions.

Optimized Protocol

  • Reactants : 2-(2H-1,3-Benzodioxol-5-yl)acetyl chloride (1.0 equiv.), 3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine (1.1 equiv.)
  • Base : Triethylamine (2.0 equiv.)
  • Solvent : Anhydrous dichloromethane
  • Temperature : 0°C to room temperature, 12 hours
  • Workup : Extraction with ethyl acetate, drying over MgSO₄, and purification via silica gel chromatography.

Yield : 65% (white crystalline solid)

Critical Analysis of Methodologies

Catalytic Efficiency in Triazole Formation

The use of CuI in CuAAC reactions (as in Step 3.1) provides superior regioselectivity for 1,4-disubstituted triazoles compared to Ru-catalyzed methods. However, Pd-catalyzed cross-couplings, such as Suzuki-Miyaura reactions, have been employed for introducing aryl groups into the benzodioxole core, though these are less relevant for the target molecule.

Solvent and Temperature Effects

  • Friedel-Crafts Acylation : Ethanol as a solvent minimizes side reactions compared to more polar solvents like DMF.
  • Click Chemistry : THF/H₂O mixtures enhance reaction rates by improving reagent solubility.

Characterization and Analytical Data

Spectroscopic Validation

  • IR (KBr) : 1712 cm⁻¹ (C=O stretch), 1245 cm⁻¹ (C-O-C of benzodioxole).
  • 13C NMR (CDCl₃) : δ 169.8 (C=O), 148.2 (triazole-C), 121.9–108.4 (benzodioxole-C).

Crystallographic Evidence

Single-crystal X-ray diffraction of related compounds confirms the planar geometry of the benzodioxole ring and the chair conformation of the pyrrolidine-triazole moiety.

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